molecular formula C19H17NO B1392144 4-(4-Propylbenzoyl)isoquinoline CAS No. 1187166-90-0

4-(4-Propylbenzoyl)isoquinoline

Cat. No.: B1392144
CAS No.: 1187166-90-0
M. Wt: 275.3 g/mol
InChI Key: HOEQAWRCUVBPLL-UHFFFAOYSA-N
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Description

4-(4-Propylbenzoyl)isoquinoline is a benzoyl-substituted isoquinoline derivative with the molecular formula C₁₉H₁₇NO and a molecular weight of 275.34 g/mol . Its CAS registry number is 1187169-62-5, and it is primarily utilized as a synthetic intermediate in chemical research. Structurally, the compound features a propyl group attached to the para-position of the benzoyl moiety, which is further linked to the isoquinoline core. This substitution pattern may influence its physicochemical properties, such as solubility and reactivity, while its role in biological systems remains underexplored in the provided literature.

Handling guidelines emphasize strict safety protocols, including the use of protective equipment (gloves, masks, goggles) and proper disposal of waste to mitigate environmental risks .

Properties

IUPAC Name

isoquinolin-4-yl-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-2-5-14-8-10-15(11-9-14)19(21)18-13-20-12-16-6-3-4-7-17(16)18/h3-4,6-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQAWRCUVBPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Propylbenzoyl)isoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propylbenzoyl chloride and isoquinoline.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the Friedel-Crafts acylation reaction, where isoquinoline reacts with 4-propylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Propylbenzoyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Propylbenzoyl)isoquinoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and natural products.

    Material Science: It is used in the development of organic electronic materials and as a building block for functional polymers.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 4-(4-Propylbenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Pyrrolo[2,1-a]isoquinoline Derivatives

Compounds such as 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline (6a) and 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine (6c) exhibit potent cytotoxic activity against cancer cell lines. For example:

  • 6a and 6c showed IC₅₀ values of 1.93–33.84 µM against HeLa cells, outperforming tamoxifen in T47D breast cancer cells .
  • Docking studies suggest their activity is mediated via estrogen receptor α (ERα) interactions due to structural similarities with tamoxifen .

Comparison with 4-(4-Propylbenzoyl)isoquinoline:

  • Unlike these derivatives, this compound lacks the pyrrolo[2,1-a]isoquinoline fused-ring system and methoxy/diethylamino substituents, which are critical for ERα binding .
  • The absence of cytotoxic data for this compound implies divergent biological roles, likely due to structural differences.

Isoquinoline-1,3-dione CDK4 Inhibitors

Derivatives like 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 61) and 4-(benzylaminomethylene)isoquinoline-1,3(2H,4H)-dione (Compound 62) are potent CDK4 inhibitors:

  • Compound 61 : IC₅₀ = 27 nM against CDK4, with >10-fold selectivity over CDK1/2 .
  • Compound 62 : IC₅₀ = 2 nM against CDK4, with IC₅₀ values of 23.3 nM (CDK1) and 18.3 nM (CDK2) .

Comparison with this compound:

  • The aminomethylene and diketone groups in these derivatives enable hydrogen bonding with CDK4’s ATP-binding pocket, a feature absent in this compound .
  • The propylbenzoyl group in the target compound likely limits kinase inhibition due to steric and electronic mismatches.

Substituted Benzoyl Isoquinolines

  • 4-(4-Isopropylbenzoyl)isoquinoline: This structural isomer of the target compound replaces the propyl group with an isopropyl substituent.
  • 4-(4-Isopropoxybenzoyl)isoquinoline: Features an isopropoxy group instead of propyl, introducing an ether linkage. This substitution could enhance solubility but reduce lipophilicity relative to alkyl-substituted analogues .

Key Findings and Implications

Structural Determinants of Activity: Substituents like methoxy, piperidinyl, and aminomethylene groups are critical for biological activity in analogues (e.g., ERα binding in 6a, CDK4 inhibition in Compound 62) . The propylbenzoyl group in the target compound lacks these pharmacophores, suggesting non-overlapping applications. Steric effects (e.g., isopropyl vs. propyl) may influence molecular interactions but remain unquantified in the provided data .

Synthetic Versatility: Pd-catalyzed cross-coupling is a common method for aryl-substituted isoquinolines, but scalability and yield data are needed for this compound .

Research Gaps: No cytotoxic or enzymatic inhibition data are reported for this compound, limiting direct pharmacological comparisons.

Biological Activity

Overview

4-(4-Propylbenzoyl)isoquinoline is an isoquinoline derivative characterized by its unique molecular structure, which includes a propyl group attached to a benzoyl moiety. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. The compound's molecular formula is C19H17NO, and it is synthesized primarily through Friedel-Crafts acylation reactions involving isoquinoline and 4-propylbenzoyl chloride .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes implicated in cancer cell proliferation or inflammatory pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing downstream signaling pathways.

This mechanism of action positions this compound as a potential therapeutic agent in various disease models.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study focusing on isoquinoline derivatives reported that compounds within this class demonstrated selective inhibition of cyclin-dependent kinases (CDKs), particularly CDK4, which is crucial for cell cycle regulation . This selectivity suggests a potential for developing targeted cancer therapies.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. The compound has been tested against various inflammatory markers, demonstrating the ability to reduce cytokine production in activated immune cells. This activity highlights its potential use in treating inflammatory diseases.

Case Studies

  • In Vitro Antiproliferative Study :
    • Objective : To evaluate the antiproliferative effects on human breast cancer cell lines (MCF-7 and MDA-MB-231).
    • Methodology : Cells were treated with varying concentrations of this compound, and cell viability was assessed using MTT assays.
    • Results : Significant reductions in cell viability were observed at higher concentrations, indicating potent antiproliferative activity.
  • Enzyme Inhibition Assay :
    • Objective : To determine the inhibitory effects on CDK enzymes.
    • Methodology : A biochemical assay was performed to measure the inhibition of CDK4 and CDK2 by the compound.
    • Results : The compound showed a marked preference for inhibiting CDK4 over CDK2, suggesting its potential as a selective therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
IsoquinolineBasic structure without additional groupsLimited therapeutic applications
QuinolineSimilar ring structure with different substitutionsModerate biological activity
4-(3-Fluorobenzoyl)isoquinolineFluorine substitution enhancing propertiesEnhanced enzyme inhibition
This compoundPropyl group enhancing binding affinityStrong anti-cancer and anti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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